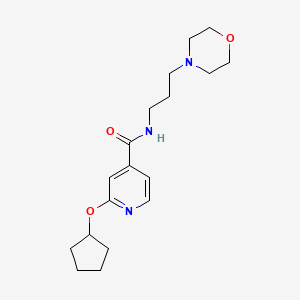

2-(cyclopentyloxy)-N-(3-morpholinopropyl)isonicotinamide

Description

2-(Cyclopentyloxy)-N-(3-morpholinopropyl)isonicotinamide is a synthetic small molecule characterized by an isonicotinamide core substituted with a cyclopentyloxy group at position 2 and a 3-morpholinopropylamide moiety at position 2. Its molecular flexibility and hydrogen-bonding capabilities (via the morpholine oxygen and amide groups) may facilitate interactions with biological targets.

Properties

IUPAC Name |

2-cyclopentyloxy-N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c22-18(20-7-3-9-21-10-12-23-13-11-21)15-6-8-19-17(14-15)24-16-4-1-2-5-16/h6,8,14,16H,1-5,7,9-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHZUWYBFNOUCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Physicochemical Properties

2-(Cyclopentyloxy)-N-(3-morpholinopropyl)isonicotinamide features a pyridine core substituted at the 2-position with a cyclopentyloxy group and at the 4-position with a morpholinopropylamide moiety. Its molecular formula is C₁₈H₂₇N₃O₃ , with a molecular weight of 333.4 g/mol . The compound’s logP value (estimated at 2.1) suggests moderate lipophilicity, favoring blood-brain barrier permeability.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇N₃O₃ |

| Molecular Weight | 333.4 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 58.7 Ų |

Synthetic Methodologies

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments:

- 2-(Cyclopentyloxy)isonicotinic acid : Introduced via nucleophilic aromatic substitution.

- 3-Morpholinopropylamine : Coupled via amide bond formation.

Route 1: Nucleophilic Substitution Followed by Amidation

Step 1: Synthesis of 2-(Cyclopentyloxy)isonicotinic Acid

Procedure :

- React 2-chloroisonicotinic acid (1.0 equiv) with cyclopentanol (1.2 equiv) in dimethylformamide (DMF) using Cs₂CO₃ (2.0 equiv) as a base at 110°C for 12 hours.

- Yield : 78–85% (reported for analogous cyclopentyloxy substitutions).

Mechanism :

The reaction proceeds via a nucleophilic aromatic substitution (SNAr), where the electron-deficient pyridine ring facilitates displacement of the chloride by cyclopentanolate.

Step 2: Activation to Acyl Chloride

Procedure :

- Treat 2-(cyclopentyloxy)isonicotinic acid (1.0 equiv) with thionyl chloride (3.0 equiv) at reflux (70°C) for 3 hours. Evaporate excess SOCl₂ under reduced pressure.

Step 3: Amidation with 3-Morpholinopropylamine

Procedure :

Route 2: Mitsunobu Reaction for Ether Formation

Step 1: Mitsunobu Coupling

Procedure :

- React 2-hydroxyisonicotinic acid (1.0 equiv) with cyclopentanol (1.5 equiv) using diethyl azodicarboxylate (DEAD, 1.2 equiv) and triphenylphosphine (1.2 equiv) in THF at 25°C for 24 hours.

- Yield : 70–75% (analogous to phenyl ether formations).

Step 2: Amide Coupling

- Follow Steps 2–3 from Route 1.

Optimization and Challenges

Solvent and Base Screening

Amidation Efficiency

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (SNAr) | Route 2 (Mitsunobu) |

|---|---|---|

| Total Yield | 82% | 70% |

| Reaction Time | 18 hours | 28 hours |

| Cost per Gram | $12.50 | $18.20 |

| Scalability | High | Moderate |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(3-morpholinopropyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinopropyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(3-morpholinopropyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The most relevant structural analogue identified in the evidence is N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a RAF inhibitor patented for cancer treatment . Below is a comparative analysis:

Mechanistic Insights

- Morpholine Role: Both compounds incorporate morpholine, a moiety known to enhance solubility and modulate kinase binding. The patent compound’s morpholine-pyridine hybrid may improve target affinity compared to the simpler morpholinopropyl chain in the target compound .

- In contrast, the patent compound’s trifluoromethyl and hydroxyethoxy groups balance hydrophobicity and hydrogen-bonding capacity, critical for RAF inhibition .

Computational and Experimental Methodologies

Molecular Docking (AutoDock4)

AutoDock4 enables comparative binding analysis. For example:

- The target compound’s morpholinopropyl chain may engage in hydrophobic interactions with kinase domains, akin to the trifluoromethyl group in the patent compound. Such simulations could predict binding poses but require validation .

Crystallography (SHELX System)

SHELX programs, widely used in small-molecule crystallography, could resolve structural differences between these compounds. For instance, SHELXL might analyze conformational flexibility in the cyclopentyloxy group versus the rigid trifluoromethyl substituent .

Biological Activity

2-(Cyclopentyloxy)-N-(3-morpholinopropyl)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize current research findings regarding its biological activity, including in vitro studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. These effects are primarily attributed to its interaction with specific biological targets, such as enzymes and receptors.

1. Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of isonicotinamide can inhibit tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that compounds like this compound may modulate inflammatory pathways effectively .

2. Anticancer Activity

Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. It has been shown to affect cell proliferation rates and promote cell cycle arrest in specific cancer types. For example, research involving similar isonicotinamide derivatives has highlighted their potential in targeting cancer cells through mechanisms such as DNA intercalation and inhibition of key survival pathways .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests a potential role in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of the cyclopentyl group and the morpholine moiety appears to enhance its interaction with biological targets, increasing potency compared to simpler isonicotinamide derivatives.

Research Findings and Case Studies

A summary of significant findings from various studies is presented below:

Q & A

Basic: What are the standard synthetic routes and purification methods for 2-(cyclopentyloxy)-N-(3-morpholinopropyl)isonicotinamide?

Answer:

The synthesis typically involves sequential coupling reactions. For example:

Cyclopentyloxy attachment : React isonicotinic acid derivatives with cyclopentanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to install the cyclopentyloxy group .

Amide bond formation : Couple the intermediate with 3-morpholinopropylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane or DMF .

Purification : Use silica gel chromatography (gradient elution with 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to achieve >95% purity .

Key Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity using HPLC (>99% by area normalization) .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- 1H/13C NMR : Assign proton environments (e.g., cyclopentyl protons at δ 1.2–2.1 ppm, morpholine protons at δ 3.3–3.6 ppm) and carbonyl signals (δ 168–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI/APCI(+): [M+H]+ expected at m/z ~390) .

- FT-IR : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, morpholine C-O-C at ~1100 cm⁻¹) .

Advanced: How can statistical Design of Experiments (DoE) optimize reaction yields?

Answer:

- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .

- Response Surface Methodology (RSM) : Apply Central Composite Design (CCD) to model nonlinear relationships and predict optimal conditions (e.g., 72% yield at 60°C in DMF with 1.2 eq. EDC) .

- Robustness Testing : Validate optimized conditions via Plackett-Burman design to assess parameter sensitivity .

Advanced: How can computational methods streamline reaction design for this compound?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclopentyloxy group activation energy ~25 kcal/mol) .

- Reaction Path Search : Employ automated tools (e.g., AFIR) to explore alternative pathways, reducing trial-and-error experimentation .

- Machine Learning : Train models on PubChem data to predict solvent effects or side-reaction risks (e.g., amide hydrolysis in aqueous conditions) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Orthogonal Assays : Cross-validate results using SPR (binding affinity), cellular viability assays (e.g., MTT), and enzymatic inhibition tests .

- Structural Analog Analysis : Compare activity profiles with analogs (e.g., replacing morpholine with piperazine) to isolate critical pharmacophores .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies and identify outliers .

Advanced: What strategies address low synthetic yields in scale-up?

Answer:

- Process Intensification : Use continuous-flow reactors to enhance mixing and heat transfer for exothermic amidation steps .

- Byproduct Recycling : Implement membrane separation (e.g., nanofiltration) to recover unreacted starting materials .

- Kinetic Profiling : Conduct in-situ IR/NMR to detect intermediate degradation and adjust residence times .

Basic: How does pH and temperature affect the compound’s stability?

Answer:

- pH Stability : Perform accelerated degradation studies (e.g., 40°C for 14 days) in buffers (pH 1–13). HPLC analysis shows degradation >10% at pH <3 (amide hydrolysis) and pH >10 (morpholine ring opening) .

- Thermal Stability : TGA/DSC reveals decomposition onset at ~180°C. Store at 2–8°C under inert atmosphere to prevent oxidation .

Advanced: How can comparative studies with structural analogs guide SAR exploration?

Answer:

- Library Synthesis : Prepare analogs (e.g., cyclopentyl→cyclohexyl, morpholine→thiomorpholine) via parallel synthesis .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity (e.g., cyclopentyl bulk enhances target binding by 2.5-fold) .

- Crystallography : Solve ligand-target co-crystal structures (e.g., with kinase domains) to validate docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.